N-(benzo[d][1,3]dioxol-5-yl)-3-((4-chlorophenyl)sulfonyl)azetidine-1-carboxamide
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Description
N-(benzo[d][1,3]dioxol-5-yl)-3-((4-chlorophenyl)sulfonyl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C17H15ClN2O5S and its molecular weight is 394.83. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
- Chemical Synthesis Techniques: Studies have focused on the chlorosulfonation of N-benzyl carboxamides, leading to derivatives with potential biological activity. These compounds have been screened against fungi, insects, and weeds, indicating the method's utility in synthesizing biologically active molecules (Cremlyn, Ellis, & Pinney, 1989).
- Polymerization and Material Science Applications: The activated monomer polymerization of N-sulfonylazetidine has been explored, revealing novel polymerization routes at room temperature. This research contributes to developing new materials with unique properties, such as semicrystalline polymers with sulfonylamides replacing carboxamides found in polyamides (Reisman, Rowe, Jefcoat, & Rupar, 2020).
Pharmaceutical and Medicinal Chemistry
- Anti-Tubercular Scaffolds: The synthesis and evaluation of novel azetidine derivatives for anti-tubercular activity have been a significant focus. For instance, a series of azetidinone derivatives demonstrated promising in vitro activity against Mycobacterium tuberculosis, highlighting their potential as lead compounds in anti-tubercular drug discovery (Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, & Nikalje, 2018).
- Anticancer Agents: Research has also ventured into the synthesis and evaluation of 1,4‐naphthoquinone derivatives containing a phenylaminosulfanyl moiety, displaying potent cytotoxic activity against several human cancer cell lines. This suggests the potential of these compounds as anticancer agents, with specific derivatives showing low toxicity in normal cells (Ravichandiran, Subramaniyan, Kim, Kim, Park, Shim, & Yoo, 2019).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)sulfonylazetidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O5S/c18-11-1-4-13(5-2-11)26(22,23)14-8-20(9-14)17(21)19-12-3-6-15-16(7-12)25-10-24-15/h1-7,14H,8-10H2,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYTUEPBJZBBMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.